molecular formula C14H14BrNO4S B11641970 (5Z)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione

(5Z)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione

Cat. No.: B11641970
M. Wt: 372.24 g/mol
InChI Key: RSVDNPCKVKTUIV-XFFZJAGNSA-N
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Description

(5Z)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-bromo-4-ethoxy-5-methoxybenzaldehyde with 3-methyl-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as diabetes and cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione compound used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used in the treatment of type 2 diabetes.

Uniqueness

(5Z)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other thiazolidinediones.

Properties

Molecular Formula

C14H14BrNO4S

Molecular Weight

372.24 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C14H14BrNO4S/c1-4-20-12-9(15)5-8(6-10(12)19-3)7-11-13(17)16(2)14(18)21-11/h5-7H,4H2,1-3H3/b11-7-

InChI Key

RSVDNPCKVKTUIV-XFFZJAGNSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1Br)/C=C\2/C(=O)N(C(=O)S2)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=O)S2)C)OC

Origin of Product

United States

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